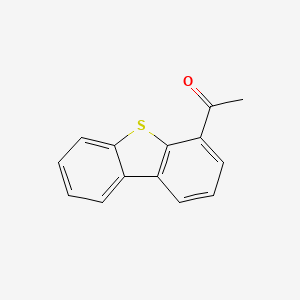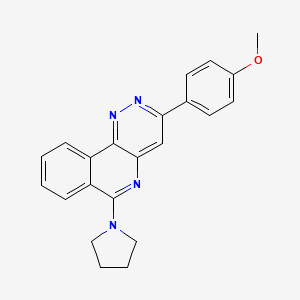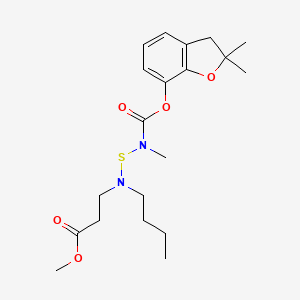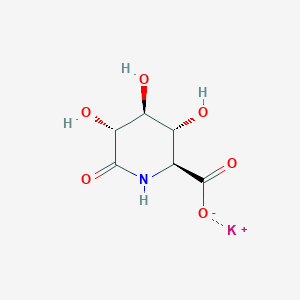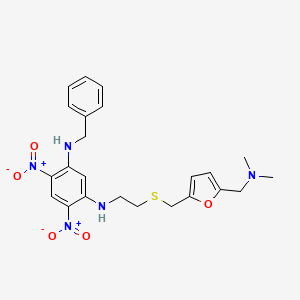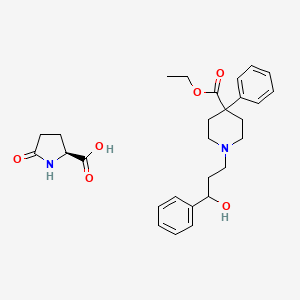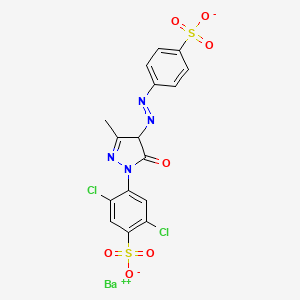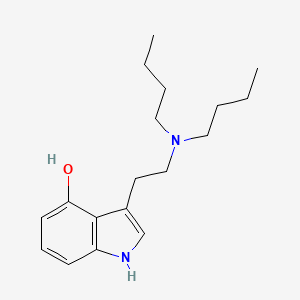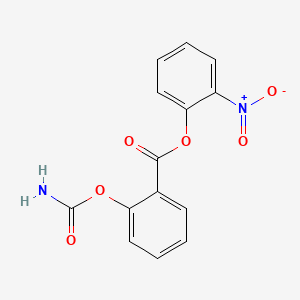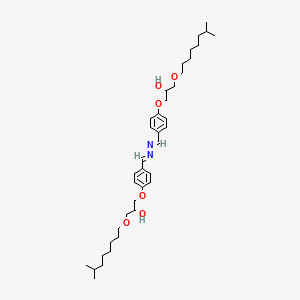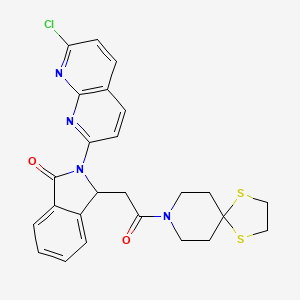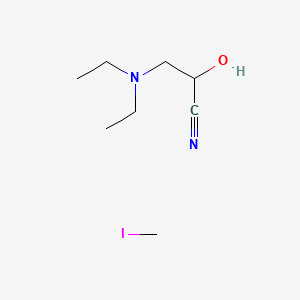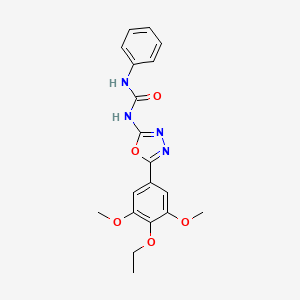
Urea, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-N'-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-N’-phenyl- is a complex organic compound that features a unique combination of functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-N’-phenyl- typically involves the reaction of 4-ethoxy-3,5-dimethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide to yield the 1,3,4-oxadiazole ring. The final step involves the reaction of the oxadiazole derivative with phenyl isocyanate to form the desired urea compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-N’-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions would result in nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have been investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Medicinally, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of Urea, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-N’-phenyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s oxadiazole ring and phenyl groups play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 1-(3,4-dimethoxyphenyl)-: This compound shares the dimethoxyphenyl group but lacks the oxadiazole and urea functionalities.
(3,5-Dimethoxyphenyl)acetonitrile: Similar in having the dimethoxyphenyl group, but it features a nitrile group instead of the oxadiazole and urea groups.
Uniqueness
What sets Urea, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-N’-phenyl- apart is its combination of functional groups, which confer unique reactivity and potential applications. The presence of the oxadiazole ring, in particular, provides a scaffold for further functionalization and exploration in various fields.
Propriétés
Numéro CAS |
116758-64-6 |
|---|---|
Formule moléculaire |
C19H20N4O5 |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
1-[5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylurea |
InChI |
InChI=1S/C19H20N4O5/c1-4-27-16-14(25-2)10-12(11-15(16)26-3)17-22-23-19(28-17)21-18(24)20-13-8-6-5-7-9-13/h5-11H,4H2,1-3H3,(H2,20,21,23,24) |
Clé InChI |
PIWDSBPFFWWOAU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1OC)C2=NN=C(O2)NC(=O)NC3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


